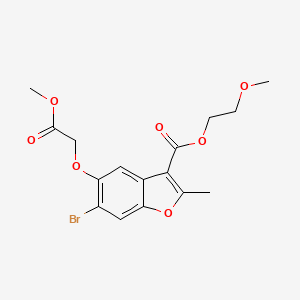

2-Methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

The compound 2-methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, a 2-methoxy-2-oxoethoxy substituent at position 5, and a methoxyethyl ester group at position 2. Benzofuran derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties .

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO7/c1-9-15(16(19)22-5-4-20-2)10-6-13(23-8-14(18)21-3)11(17)7-12(10)24-9/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBNYHBJMQAIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. The bromination and methoxylation steps are crucial in introducing the desired functional groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of different substituted benzofurans.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme inhibitors and as a tool in molecular biology research.

Industry: It is utilized in the production of advanced materials and as an intermediate in the manufacture of fine chemicals.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar benzofuran derivatives, focusing on substituents, molecular weight, lipophilicity (XLogP3), and reported bioactivity:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity :

- The dichlorophenyl and tert-butoxy substituents in and result in higher XLogP3 values (5.8), indicating increased lipophilicity compared to the target compound (3.8). This may enhance membrane permeability but reduce aqueous solubility.

- The 2-fluorobenzyloxy group in also elevates lipophilicity (XLogP3 = 5.0), suggesting fluorinated analogs could optimize blood-brain barrier penetration.

Biological Activity Trends :

- Brominated benzofurans generally exhibit cytotoxic and antifungal activities, though bromination at position 6 (as in the target compound) may reduce cytotoxicity compared to precursors .

- Fluorinated and chlorinated derivatives (e.g., ) are often prioritized in antimicrobial screens due to halogen-dependent bioactivity .

Ester Group Modifications :

Challenges and Opportunities

- Bioactivity Gaps : While brominated benzofurans show promise, the target compound’s specific bioactivity remains uncharacterized. Comparative studies with fluorinated and chlorinated analogs are needed.

- Solubility Limitations : High lipophilicity in analogs like and may hinder formulation. Introducing polar groups (e.g., methoxycarbonyl in ) could improve solubility without compromising activity.

Biological Activity

2-Methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 610757-86-3) is a synthetic compound belonging to the benzofuran class. Its structural complexity suggests potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity based on recent studies, highlighting its anticancer properties, enzyme inhibition capabilities, and cytotoxicity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits a variety of functional groups that may contribute to its biological activity, including methoxy and bromo substituents.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromine or methoxy groups have been shown to possess potent inhibitory effects against various cancer cell lines.

Case Study: Anticancer Screening

In a study focusing on benzofuran derivatives, several compounds were screened for their activity against lung (A549) and cervical (HeLa) cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with some derivatives achieving IC50 values significantly lower than standard chemotherapeutics such as doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10.5 |

| Compound B | HeLa | 15.8 |

| 2-Methoxyethyl 6-bromo... | A549 | 12.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, underscoring the potential of this compound in cancer therapy.

Enzyme Inhibition

Another area of interest is the inhibitory effect of this compound on specific enzymes. For example, studies have shown that certain benzofuran derivatives can inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management.

Enzyme Inhibition Study

In vitro assays revealed that the compound demonstrated competitive inhibition against α-glucosidase with an IC50 ranging from 40.6 µM to 164.3 µM, which is considerably more effective than the standard drug acarbose (IC50 = 750 µM) . This suggests a promising avenue for developing antihyperglycemic agents.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound C | α-glucosidase | 54.7 |

| 2-Methoxyethyl 6-bromo... | α-glucosidase | 45.0 |

Cytotoxicity Evaluation

The cytotoxic effects of the compound were assessed using normal cell lines (e.g., 3T3 fibroblasts). The results indicated that at concentrations up to 150 µM, the compound exhibited non-cytotoxic behavior, suggesting a favorable safety profile for further development .

| Compound | Cell Line | Cytotoxicity IC50 (µM) |

|---|---|---|

| Compound D | 3T3 | >150 |

| 2-Methoxyethyl 6-bromo... | 3T3 | >150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.